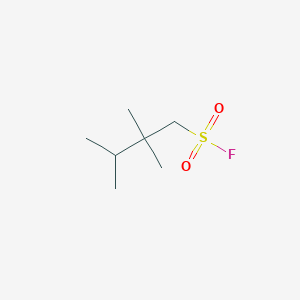

2,2,3-Trimethylbutane-1-sulfonyl fluoride

Description

Contextualization of Sulfonyl Fluorides as Versatile Synthetic Reagents

Sulfonyl fluorides are organic compounds characterized by a sulfonyl group (-SO2-) bonded to a fluorine atom. They have garnered significant attention in synthetic organic chemistry due to their unique reactivity profile. nih.govnih.gov Unlike their more reactive sulfonyl chloride counterparts, sulfonyl fluorides exhibit greater stability, particularly towards hydrolysis, making them more robust and easier to handle. nih.gov This stability, however, does not render them inert. Under specific conditions, they can act as effective electrophiles.

A paradigm shift in the application of sulfonyl fluorides came with the advent of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry, a concept that falls under the umbrella of "click chemistry". nih.govsigmaaldrich.comresearchgate.net SuFEx reactions involve the exchange of the fluoride atom on the sulfur(VI) center with a nucleophile, forming a new covalent bond. This process is highly efficient and selective, with broad applications in drug discovery, chemical biology, and materials science. researchgate.netresearchgate.net The stability of the S-F bond allows for its presence in complex molecules without interfering with other functional groups, making sulfonyl fluorides valuable connectors or "hubs" in molecular construction. researchgate.net Furthermore, sulfonyl fluorides have been employed as covalent inhibitors and chemical probes for studying biological systems. nih.govrsc.org

Rationale for the Specific Investigation of 2,2,3-Trimethylbutane-1-sulfonyl Fluoride

Currently, there is no specific information available in the scientific literature detailing the rationale for the investigation of this compound. General chemical databases provide its basic molecular formula and weight, but dedicated research on its synthesis, reactivity, or applications is absent.

Based on its structure, a key feature of this compound is the significant steric hindrance around the sulfonyl fluoride group, imparted by the bulky 2,2,3-trimethylbutyl (tert-heptyl) group. The study of sterically hindered sulfonyl fluorides is of interest as the bulky substituent can influence the reactivity of the sulfonyl fluoride moiety, potentially leading to unique selectivity in its reactions. researchgate.net The investigation of such compounds could provide insights into the limits and possibilities of SuFEx chemistry with sterically demanding substrates and could lead to the development of novel reagents with tailored reactivity.

Historical Development of Alkylsulfonyl Fluoride Synthesis and Applications

The synthesis of sulfonyl fluorides has a long history, with early methods often relying on the conversion of sulfonyl chlorides to sulfonyl fluorides using fluoride salts. nih.gov Over the years, a plethora of synthetic routes have been developed to access both aryl and alkylsulfonyl fluorides. mdpi.comorganic-chemistry.org

For alkylsulfonyl fluorides, methods have been developed starting from a variety of precursors:

From Alkyl Halides: Photoredox catalysis has enabled the preparation of alkylsulfonyl fluorides from readily available alkyl bromides. organic-chemistry.org

From Sulfonic Acids and their Salts: Facile methods for the conversion of sulfonic acids and their sodium salts to sulfonyl fluorides have been reported, using reagents like thionyl fluoride or Xtalfluor-E®. rsc.org A one-pot, two-step procedure from sulfonic acids and sulfonates using cyanuric chloride and potassium bifluoride has also been developed. nih.gov

From Thiols and Disulfides: Oxidation of thiols can lead to the formation of sulfonyl chlorides, which can then be converted to sulfonyl fluorides. mdpi.com

From Grignard Reagents: The reaction of alkyl Grignard reagents with sulfuryl fluoride (SO2F2) provides a direct route to alkylsulfonyl fluorides. mdpi.com

The applications of alkylsulfonyl fluorides have expanded significantly with the development of modern synthetic methods. They serve as precursors to a wide range of functional groups, including sulfonamides and sulfonic esters. organic-chemistry.org Their role in SuFEx click chemistry has opened up new avenues for the construction of complex molecules and polymers. researchgate.netresearchgate.net

Overview of Research Gaps and Objectives for this compound

Given the absence of published research on this compound, the research gaps are extensive and encompass all aspects of its chemistry.

Key Research Gaps:

Synthesis: There are no reported methods for the specific synthesis of this compound.

Reactivity: The reactivity profile of this compound, particularly in the context of SuFEx reactions and its behavior with various nucleophiles, is completely unknown. The influence of its sterically demanding alkyl group on reaction kinetics and outcomes has not been studied.

Properties: Detailed physical and chemical properties, including spectroscopic data and stability under various conditions, have not been documented.

Applications: There are no known applications for this specific sulfonyl fluoride.

Future Research Objectives:

To develop an efficient and scalable synthetic route to this compound.

To thoroughly characterize the compound using modern analytical techniques.

To investigate its reactivity with a range of nucleophiles to understand the steric and electronic effects of the 2,2,3-trimethylbutyl group.

To explore its potential as a building block in organic synthesis and SuFEx chemistry, particularly for the synthesis of sterically encumbered molecules.

To evaluate its potential in applications where the unique steric bulk could be advantageous, such as in the design of specific enzyme inhibitors or as a component in novel materials.

Scope and Significance of Current Research Endeavors

As there is no current research specifically focused on this compound, the scope of research endeavors is presently undefined. However, the significance of initiating research on this compound lies in its potential to expand the toolkit of synthetic chemists.

The study of this sterically hindered alkylsulfonyl fluoride would contribute to a more comprehensive understanding of the structure-reactivity relationships within the sulfonyl fluoride class of compounds. It could lead to the discovery of novel reactivity patterns and the development of new synthetic methodologies. Furthermore, the unique structural feature of this compound might make it a valuable precursor for the synthesis of molecules with interesting biological or material properties that are currently inaccessible with less sterically hindered reagents. The exploration of this "unclaimed" chemical space represents an opportunity for new discoveries in the field of organic synthesis.

Structure

3D Structure

Properties

Molecular Formula |

C7H15FO2S |

|---|---|

Molecular Weight |

182.26 g/mol |

IUPAC Name |

2,2,3-trimethylbutane-1-sulfonyl fluoride |

InChI |

InChI=1S/C7H15FO2S/c1-6(2)7(3,4)5-11(8,9)10/h6H,5H2,1-4H3 |

InChI Key |

GEDLQVYTRYITHF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C)(C)CS(=O)(=O)F |

Origin of Product |

United States |

Methodologies for the Synthesis of 2,2,3 Trimethylbutane 1 Sulfonyl Fluoride

Direct Fluorination Approaches to Alkylsulfonyl Fluorides

Direct fluorination methods involve the introduction of fluorine at the sulfur center of a pre-assembled 2,2,3-trimethylbutyl sulfur compound. These techniques can be powerful for creating the S-F bond directly.

Electrochemical fluorination (ECF), particularly the Simons process, represents a foundational technique for the synthesis of fluorinated organic compounds, including sulfonyl fluorides. wikipedia.org This method involves the electrolysis of an organic substrate dissolved in anhydrous hydrogen fluoride (B91410) (aHF) at a nickel anode. wikipedia.org For the synthesis of 2,2,3-trimethylbutane-1-sulfonyl fluoride, the corresponding alkanesulfonyl chloride or sulfonic acid would serve as the precursor.

The primary reaction in the Simons process is the replacement of hydrogen atoms with fluorine atoms, which occurs for C-H bonds as well as the conversion of the sulfonyl chloride or acid group to a sulfonyl fluoride. wikipedia.org A significant characteristic of the Simons process is its tendency to produce perfluorinated or highly fluorinated products. researchgate.netnih.gov Therefore, if 2,2,3-trimethylbutane-1-sulfonyl chloride were subjected to these conditions, the formation of the desired sulfonyl fluoride would likely be accompanied by extensive fluorination of the C-H bonds on the trimethylbutyl backbone. This may be undesirable if only the sulfonyl fluoride functional group is the target.

More contemporary electrochemical methods offer alternatives that can be more selective. For instance, the electrochemical oxidative coupling of thiols with a fluoride source, such as potassium fluoride, provides a direct route to sulfonyl fluorides from readily available starting materials. This approach avoids the use of harsh, globally fluorinating conditions typical of the Simons process.

Modern synthetic chemistry has seen the development of reagent-based methods for the direct C-H fluorosulfonylation of alkanes. These reactions typically involve radical intermediates and offer a pathway to install the -SO2F group directly onto a hydrocarbon skeleton. Photoredox catalysis, for example, can enable the generation of alkyl radicals from precursors like alkyl bromides or through direct C-H activation. These radicals can then be trapped by a sulfur dioxide source, such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), followed by fluorination with an electrophilic fluorine source like Selectfluor to yield the desired alkylsulfonyl fluoride. organic-chemistry.org

Applying this strategy to the 2,2,3-trimethylbutyl moiety would involve the selective generation of a primary radical at the C1 position of 2,2,3-trimethylbutane (B165475). This could be achieved from a precursor such as 1-bromo-2,2,3-trimethylbutane. The subsequent reaction cascade with a sulfur dioxide surrogate and a fluorine source would forge the C-S and S-F bonds in a single pot, providing a direct and potentially scalable route to this compound.

Indirect Synthetic Pathways via Precursor Transformations

Indirect methods are often more common and versatile for laboratory-scale synthesis. These routes begin with a 2,2,3-trimethylbutane core that already contains a sulfur-based functional group, which is then chemically transformed into the target sulfonyl fluoride.

The most conventional and widely practiced method for synthesizing sulfonyl fluorides is through the halogen exchange (Halex) reaction of the corresponding sulfonyl chlorides or bromides. wikipedia.org This nucleophilic substitution reaction is typically performed using an alkali metal fluoride salt. For the synthesis of this compound, the precursor would be 2,2,3-trimethylbutane-1-sulfonyl chloride.

Various fluoride sources and reaction conditions have been developed to optimize this transformation. Simple systems using aqueous potassium fluoride (KF) can be effective, though the hydrolysis of the starting material and product can be a competing side reaction. To mitigate this, anhydrous conditions are often employed, using reagents like spray-dried KF in polar aprotic solvents such as acetonitrile, often with a phase-transfer catalyst like 18-crown-6 (B118740) to enhance the nucleophilicity of the fluoride ion.

A particularly effective and mild reagent for this conversion is potassium bifluoride (KHF2). It serves as a convenient, non-hygroscopic source of fluoride and has been shown to efficiently convert both alkyl and aryl sulfonyl chlorides to their corresponding fluorides in high yields, often without significant hydrolysis.

| Fluoride Source | Solvent | Typical Temperature | Key Advantages | Potential Issues |

|---|---|---|---|---|

| Aqueous KF | Water/Co-solvent | Reflux | Inexpensive and simple | Hydrolysis of sulfonyl halide |

| Anhydrous KF / 18-crown-6 | Acetonitrile | Room Temp. to Reflux | High efficiency, mild conditions | Cost of crown ether, requires anhydrous conditions |

| KHF₂ | Acetonitrile or Biphasic | Room Temp. to 80 °C | Mild, high yield, minimizes hydrolysis | Longer reaction times may be needed |

| TBAF | THF, Acetonitrile | Room Temp. | Soluble fluoride source | Hygroscopic, potential for side reactions |

Sulfonic acids and their salts (sulfonates) are stable, readily available, and often crystalline solids, making them attractive precursors for sulfonyl fluorides. The conversion of a sulfonic acid to a sulfonyl fluoride is a deoxyfluorination reaction.

One common strategy is a two-step, one-pot process. First, the sulfonic acid is converted in situ to the more reactive sulfonyl chloride. Reagents like cyanuric chloride or trichloroacetonitrile (B146778) with triphenylphosphine (B44618) can be used for this activation. Following the formation of the sulfonyl chloride intermediate, a fluoride source such as potassium bifluoride (KHF2) is added to perform the halogen exchange. rsc.org

More direct, single-step deoxyfluorination methods have also been developed. Reagents such as thionyl fluoride (SOF2) or stable, solid fluorinating agents like Xtalfluor-E have been shown to convert both alkyl and aryl sulfonic acids and their salts directly to sulfonyl fluorides in high yields. rsc.org These methods bypass the need to isolate or generate the intermediate sulfonyl chloride, offering a more streamlined process. The precursor for these routes would be 2,2,3-trimethylbutane-1-sulfonic acid or its sodium salt.

| Reagent | Substrate | Typical Conditions | Reported Yields (Aliphatic) | Notes |

|---|---|---|---|---|

| Thionyl Fluoride (SOF₂) | Sulfonic Acid Sodium Salt | DMF, 130 °C, 1 h | 90-99% | Highly effective for both aliphatic and aromatic substrates. rsc.org |

| Xtalfluor-E® | Sulfonic Acid or Salt | Acetonitrile, 70 °C, 24 h | 41-94% | Bench-stable solid reagent, milder conditions. rsc.org |

| Cyanuric Chloride then KHF₂ | Sulfonic Acid | Acetonitrile, 60-70 °C | Good to excellent | One-pot, two-step procedure. |

Sulfuryl fluoride (SO2F2) is an inexpensive and commercially available gas that can serve as a direct source of the "-SO2F" group. wikipedia.org One powerful method involves the reaction of organometallic reagents, such as Grignard reagents, with sulfuryl fluoride. mdpi.comnih.gov

For the synthesis of the target compound, a Grignard reagent, 2,2,3-trimethylbutylmagnesium bromide, would be prepared from the corresponding 1-bromo-2,2,3-trimethylbutane. The addition of this Grignard reagent to a solution of sulfuryl fluoride at ambient temperature would directly afford this compound. nih.gov This approach is particularly useful for creating the C-S bond and installing the sulfonyl fluoride group in a single, efficient step. The reaction is generally applicable to a range of alkyl, aryl, and heteroaryl Grignard reagents.

Green Chemistry Principles and Sustainable Synthetic Protocols

In recent years, the development of synthetic methodologies for sulfonyl fluorides has increasingly focused on the principles of green chemistry to create more sustainable and environmentally friendly processes. eurekalert.orgsciencedaily.com This involves the use of less hazardous reagents, greener solvents, and more atom-economical reactions.

A significant advancement in this area is the use of water as a reaction solvent, which is a benign and abundant resource. digitellinc.com Surfactant-based catalysis has enabled nucleophilic fluorination reactions to be carried out in water, achieving good conversions of sulfonyl chlorides to sulfonyl fluorides. digitellinc.com

Another key aspect of green chemistry is the use of safer and more readily available starting materials and reagents. For example, methods have been developed that utilize stable and easily handled thiols and disulfides as precursors, with potassium fluoride as the fluorine source and a green oxidant like sodium hypochlorite (B82951) pentahydrate (NaOCl·5H2O). acs.org These protocols can often be performed as one-pot processes, reducing waste from purification of intermediates. acs.org A recently developed method involves the reaction of thiols or disulfides with a highly reactive but easily handled reagent (SHC5®) and potassium fluoride, which produces only non-toxic sodium and potassium salts as by-products, minimizing environmental impact. eurekalert.orgsciencedaily.comosaka-u.ac.jp

Electrochemical methods also align with green chemistry principles as they often avoid the need for stoichiometric chemical oxidants, which can generate significant waste. tue.nlresearchgate.net The electrochemical oxidative coupling of thiols and potassium fluoride can be performed at room temperature and atmospheric pressure, further enhancing the sustainability of the process. tue.nlresearchgate.net The development of flow chemistry approaches for these electrochemical syntheses can further improve efficiency and safety. tue.nlresearchgate.net

The replacement of hazardous reagents is another important goal. For instance, traditional methods for synthesizing sulfonyl fluorides sometimes required highly toxic and difficult-to-handle reagents like SO2F2 gas or KHF2. eurekalert.orgsciencedaily.comosaka-u.ac.jp Modern methods that use KF as the fluoride source and avoid harsh conditions are therefore preferred from a safety and environmental perspective. acs.org

Mechanistic Investigations of 2,2,3 Trimethylbutane 1 Sulfonyl Fluoride Reactivity

Electrophilic Reactivity Profiles of the Sulfonyl Fluoride (B91410) Moiety

The sulfur atom in a sulfonyl fluoride is highly electrophilic due to the presence of two electron-withdrawing oxygen atoms and a fluorine atom. This inherent electrophilicity dictates its reactivity towards a variety of nucleophiles and its susceptibility to activation by Lewis acids.

While the S-F bond in sulfonyl fluorides is strong, its reactivity can be significantly enhanced through the use of Lewis acids. Lewis acids can coordinate to either the oxygen or fluorine atoms of the sulfonyl fluoride group, increasing the electrophilicity of the sulfur center and facilitating nucleophilic attack.

Recent studies have demonstrated the efficacy of metal triflimides, particularly calcium triflimide (Ca(NTf₂)₂), in activating both aryl and alkyl sulfonyl fluorides for reactions with amines to form sulfonamides. organic-chemistry.orgacs.orgnih.govnih.gov The proposed mechanism involves the Lewis acid coordinating to the sulfonyl fluoride, which polarizes the S-F bond and makes the sulfur atom more susceptible to nucleophilic substitution. While direct studies on 2,2,3-trimethylbutane-1-sulfonyl fluoride are not available, it is anticipated that a similar activation pathway would be operative. The bulky 2,2,3-trimethylbutyl group would likely influence the kinetics of this activation, potentially requiring more forcing conditions or specific Lewis acids to overcome steric hindrance around the sulfonyl fluoride moiety.

Table 1: Lewis Acids Employed in the Activation of Sulfonyl Fluorides

| Lewis Acid | Substrate Scope | Typical Reaction | Reference |

| Ca(NTf₂)₂ | Aryl and alkyl sulfonyl fluorides | Sulfonamide formation | organic-chemistry.orgacs.org |

| Other Group 2 Lewis Acids | Aryl and alkyl sulfonyl fluorides | Sulfonamide formation | morressier.com |

| La(NTf₂)₃ | Sulfonyl fluorides | Sulfonamide formation | organic-chemistry.org |

This table is generated based on available data for general sulfonyl fluorides and serves as a predictive model for the reactivity of this compound.

Sulfonyl fluorides react with a range of electron-rich substrates, which act as nucleophiles. These reactions are fundamental to the application of sulfonyl fluorides as covalent inhibitors and probes in chemical biology, where they react with nucleophilic amino acid residues in proteins. acs.orgresearchgate.net The reactivity towards these nucleophiles can be modulated by the electronic properties of the group attached to the sulfonyl fluoride.

For this compound, the electron-donating nature of the alkyl group would slightly decrease the inherent electrophilicity of the sulfur atom compared to aryl sulfonyl fluorides. However, the primary determinant of its reactivity with electron-rich substrates will be the significant steric hindrance imposed by the 2,2,3-trimethylbutyl group. This steric bulk would be expected to slow the rate of reaction with nucleophiles considerably.

Nucleophilic Substitution Reactions at the Sulfur Center

Nucleophilic substitution at the sulfur atom is the cornerstone of sulfonyl fluoride chemistry, enabling the formation of a wide array of sulfur-containing compounds.

The activation of the S-F bond is a critical step in the functionalization of sulfonyl fluorides. Beyond Lewis acid catalysis, other strategies have been developed. For instance, the use of silyl (B83357) amines has been shown to be effective in promoting the sulfur fluoride exchange (SuFEx) reaction, where the silicon atom acts as a fluoride trap, driving the reaction forward. organic-chemistry.orgnih.gov This method has been successfully applied to a variety of sulfonyl fluorides, including alkyl derivatives.

Furthermore, photochemical methods for S-F bond activation are emerging, allowing for the generation of sulfonyl radicals that can participate in various transformations. researchgate.net While not specifically demonstrated for this compound, these strategies represent potential avenues for its functionalization, provided the steric hindrance can be overcome.

The reactivity of sulfonyl halides follows the order of the leaving group ability of the halide: I > Br > Cl > F. wikipedia.org Sulfonyl chlorides and bromides are generally more reactive than sulfonyl fluorides due to the weaker S-Cl and S-Br bonds compared to the strong S-F bond. wikipedia.orgnih.gov This lower reactivity of sulfonyl fluorides contributes to their enhanced stability, particularly towards hydrolysis. nih.gov

The stability of sulfonyl halides decreases in the order: fluorides > chlorides > bromides > iodides. wikipedia.org This trend is a direct consequence of the S-X bond strength. The high stability of sulfonyl fluorides makes them ideal for applications where controlled reactivity is required. For a sterically hindered substrate like this compound, the corresponding sulfonyl chloride or bromide would be expected to be significantly more reactive and potentially less stable.

Table 2: Comparison of Sulfonyl Halide Properties

| Property | Sulfonyl Fluoride (RSO₂F) | Sulfonyl Chloride (RSO₂Cl) | Sulfonyl Bromide (RSO₂Br) |

| S-X Bond Strength | High | Moderate | Lower |

| Reactivity | Lower | Higher | High |

| Stability (Hydrolytic) | High | Moderate | Low |

| Common Applications | Covalent probes, Click chemistry | General sulfonylation | More reactive sulfonylation |

This table provides a general comparison; specific reactivity will be influenced by the nature of the 'R' group.

The 2,2,3-trimethylbutyl group is a highly sterically demanding substituent, analogous to a neopentyl group with an additional methyl substituent. It is well-established that steric hindrance significantly impacts the rates of nucleophilic substitution reactions. quora.com In the context of an Sₙ2 reaction, bulky substituents on the carbon adjacent to the reaction center dramatically slow down the reaction rate by impeding the backside attack of the nucleophile.

Studies on neopentyl halides have shown that they are extremely unreactive in Sₙ2 reactions, with reaction rates being orders of magnitude slower than less hindered primary alkyl halides. acs.orgnih.gov By analogy, nucleophilic attack at the sulfur center of this compound is expected to be severely hindered. The bulky 2,2,3-trimethylbutyl group would effectively shield the electrophilic sulfur atom, making it difficult for nucleophiles to approach.

This steric hindrance would likely lead to a significant decrease in reaction rates for nucleophilic substitution compared to less hindered primary alkyl sulfonyl fluorides. It may also influence the selectivity of reactions. In cases where multiple reaction pathways are possible, the sterically demanding nature of the 2,2,3-trimethylbutyl group could favor pathways that are less sensitive to steric effects or lead to the formation of products that relieve steric strain. For instance, elimination reactions might become more competitive under certain conditions, although this is less common for sulfonyl fluorides. Computational studies on similarly hindered systems could provide quantitative insights into the magnitude of this steric effect. nih.govnumberanalytics.com

Table 3: Predicted Relative Reactivity of Primary Alkyl Sulfonyl Fluorides in Sₙ2 Reactions

| Alkyl Group | Structure | Predicted Relative Rate |

| Methyl | CH₃- | Very Fast |

| Ethyl | CH₃CH₂- | Fast |

| Isobutyl | (CH₃)₂CHCH₂- | Moderate |

| Neopentyl | (CH₃)₃CCH₂- | Very Slow |

| 2,2,3-Trimethylbutyl | (CH₃)₃CCH(CH₃)- | Extremely Slow |

This table is a qualitative prediction based on established principles of steric hindrance in Sₙ2 reactions.

Radical Reactions and Mechanistic Pathways Involving Sulfonyl Fluorides

The inherent stability of the sulfur-fluorine bond in sulfonyl fluorides makes their participation in radical reactions a challenging yet synthetically valuable endeavor. The conversion of the sulfonyl fluoride moiety into a sulfonyl radical opens up a variety of carbon-sulfur and carbon-carbon bond-forming reactions. While specific studies on the radical reactivity of this compound are not extensively documented, a comprehensive understanding of its probable mechanistic pathways can be extrapolated from research on analogous sterically hindered and branched-chain alkyl sulfonyl fluorides. The generation of the 2,2,3-trimethylbutan-1-sulfonyl radical is a key step, which can be hypothetically achieved through photoredox catalysis, a method that has proven effective for a range of alkyl sulfonyl fluorides. princeton.eduorganic-chemistry.orgnih.gov

Once generated, the 2,2,3-trimethylbutan-1-sulfonyl radical, a sulfur-centered radical, can engage in a variety of transformations. A primary pathway involves its addition to unsaturated systems like alkenes and alkynes. nih.gov This addition is a crucial step in the functionalization of organic molecules. The regioselectivity of this addition to an unsymmetrical alkene would likely be governed by the formation of the more stable carbon-centered radical intermediate. For instance, in a reaction with a terminal alkene, the sulfonyl radical would be expected to add to the less substituted carbon, leading to a more stable secondary radical. This intermediate can then be trapped by a hydrogen atom donor or undergo further reactions to form more complex products. libretexts.org

The steric hindrance presented by the 2,2,3-trimethylbutyl group is a significant factor that would influence the reaction kinetics and stereoselectivity of the radical addition. In reactions with alkynes, the stereochemical outcome of the addition (syn or anti) can be highly dependent on the steric bulk of the substituents. For example, studies on the addition of sulfonyl radicals to alkynes have shown that bulky substituents can lead to high stereoselectivity. nih.gov It is plausible that the bulky 2,2,3-trimethylbutyl group would similarly direct the stereochemical course of the addition of the corresponding sulfonyl radical to unsaturated bonds.

A plausible mechanistic cycle for the photoredox-catalyzed generation of an alkyl sulfonyl radical and its subsequent reaction is outlined below:

Initiation : A photocatalyst, upon excitation by visible light, can engage in a single-electron transfer (SET) with a suitable precursor to generate an alkyl radical. In the context of forming this compound, a common starting material would be the corresponding alkyl bromide (1-bromo-2,2,3-trimethylbutane). organic-chemistry.org

Sulfonyl Radical Formation : The generated alkyl radical can then be trapped by a sulfur dioxide surrogate, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), to form a sulfonyl radical adduct.

Fluorination : This adduct can then be fluorinated using a reagent like Selectfluor to yield the final this compound. princeton.edu

Radical Propagation/Addition : Alternatively, if this compound is the starting material, it can be activated under photoredox conditions to generate the 2,2,3-trimethylbutan-1-sulfonyl radical. This radical can then add to an alkene or alkyne, propagating a radical chain or leading to a functionalized product after a termination step. nih.govnih.gov

The following table summarizes findings from studies on the radical reactions of analogous branched and sterically hindered alkyl sulfonyl fluorides, which can serve as a model for predicting the reactivity of this compound.

| Precursor/Substrate | Reaction Type | Catalyst/Initiator | Key Findings & Mechanistic Insights |

| Tertiary Alcohols | Deoxysulfination followed by fluorination | Photoredox Catalyst | Facile conversion to tertiary sulfonyl fluorides, showcasing a pathway to synthesize sterically hindered sulfonyl fluorides. princeton.edu |

| Alkyl Bromides | Halogen Atom Transfer (XAT) and Sulfonylation | Photoredox Catalyst | Mild and scalable method for preparing alkyl sulfonyl fluorides, including those with sp3-rich scaffolds. organic-chemistry.orgnih.gov |

| Allylsulfonyl Fluoride | Radical addition to alkynes | bpyCu(CF3)3 | Generation of a fluorosulfonyl radical which adds to alkynes. The bulky tert-butyl group on the alkyne led to exclusive syn-addition. nih.gov |

| Unactivated Olefins | Aminofluorosulfonylation | Photoredox Catalyst | A three-component reaction involving amidyl, alkyl, and sulfonyl radicals, leading to β-amino sulfonyl fluorides. nih.gov |

These studies collectively suggest that radical-mediated pathways offer a powerful tool for the synthesis and functionalization of sterically hindered sulfonyl fluorides like this compound. The mechanistic course is heavily influenced by the method of radical generation and the nature of the radical acceptor.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2,2,3-Trimethylbutane-1-sulfonyl fluoride?

- Methodological Answer : The synthesis typically involves fluorosulfonation of the corresponding alcohol or thiol precursor using sulfuryl fluoride (SO₂F₂) or derivatives. Key steps include:

- Anhydrous Conditions : Reactions are performed under nitrogen/argon to exclude moisture, which hydrolyzes sulfonyl fluorides.

- Temperature Control : Maintained at 0–5°C to minimize side reactions (e.g., decomposition or polymerization) .

- Purification : Column chromatography or distillation under reduced pressure (for thermally stable intermediates).

- Analytical Validation : Confirm purity via NMR (δ ~50–60 ppm for -SO₂F) and HRMS (exact mass ±1 ppm).

Q. What analytical techniques are essential for characterizing this compound?

- Core Techniques :

- NMR Spectroscopy : , , and NMR to confirm structure and purity.

- Mass Spectrometry : ESI-MS or MALDI-TOF for molecular ion verification.

- X-ray Crystallography : For unambiguous structural confirmation (if crystalline).

Advanced Research Questions

Q. How can researchers optimize reaction yields in fluorosulfonation under anhydrous conditions?

- Strategies :

- Catalyst Screening : Test Lewis acids (e.g., Pd(PPh₃)₄ or SnCl₄) to accelerate fluorosulfonation .

- Solvent Selection : Compare polar aprotic solvents (e.g., DMF vs. THF) for solubility and reaction kinetics.

- In-situ Monitoring : Use FT-IR to track SO₂F₂ consumption and adjust stoichiometry dynamically.

Q. What strategies resolve contradictions in reported reactivity data of sulfonyl fluorides in nucleophilic substitutions?

- Approaches :

- Controlled Competition Experiments : Compare reactivity with competing electrophiles (e.g., triflates vs. sulfonyl fluorides).

- Computational Modeling : DFT calculations to assess transition-state energetics and steric effects from the 2,2,3-trimethylbutane backbone.

- Isotopic Labeling : Use -labeled water to trace hydrolysis pathways and identify intermediates .

Q. How to assess the environmental impact of lab-scale use given limited ecotoxicological data?

- Framework :

- Predictive Models : Apply QSAR (Quantitative Structure-Activity Relationship) to estimate toxicity based on analogous perfluorinated compounds .

- Comparative Studies : Test biodegradation rates against structurally similar sulfonyl fluorides (e.g., nonafluorobutanesulfonyl fluoride) .

- Waste Mitigation : Partner with certified waste management firms for neutralization (e.g., alkaline hydrolysis to break S-F bonds) .

Safety and Handling

Q. What are critical safety protocols for handling this compound in catalytic applications?

- Best Practices :

- PPE : Wear nitrile gloves, safety goggles, and fluoropolymer-coated lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods with HEPA filters to capture volatile fluorides.

- Spill Management : Neutralize spills with 10% sodium bicarbonate solution before disposal .

Key Notes

- Contradictions in Data : Cross-validate NMR and MS results with independent synthetic batches to rule out impurities.

- Ecological Gaps : Proactively submit data to public databases (e.g., PubChem) to address missing ecotoxicity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.